molecular formula C18H21NO4 B12697924 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester CAS No. 121409-68-5

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester

Cat. No.: B12697924
CAS No.: 121409-68-5
M. Wt: 315.4 g/mol
InChI Key: CXTDYHPBVWCVAI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Bromine, nitric acid; room temperature or elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,3-dicarboxylic acid, dimethyl ester
  • 1H-Pyrrole-3,4-dicarboxylic acid, 1-methyl-2-phenyl-, dimethyl ester
  • 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-, dimethyl ester

Uniqueness

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Biological Activity

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and research findings.

Synthesis

The synthesis of 1H-Pyrrole derivatives often involves multi-step reactions, including cyclization and esterification processes. A notable method includes the Vilsmeier–Haack formylation reaction followed by Claisen-Schmidt condensation to yield various pyrrole derivatives. The synthesis pathway typically involves:

  • Formation of Pyrrole Skeleton : Starting from appropriate precursors such as acetic acid and ethyl acetoacetic ester.
  • Functionalization : Subsequent reactions introduce functional groups that enhance biological activity.

Biological Activity

The biological activity of 1H-Pyrrole derivatives has been extensively studied, particularly their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that various pyrrole derivatives exhibit significant antimicrobial properties. For example, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against several bacterial strains. The findings are summarized in Table 1:

CompoundBacterial PathogenZone of Inhibition (mm)
8aE. coli15
8bS. aureus18
8cP. aeruginosa12

These results demonstrate that certain modifications to the pyrrole structure can enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrrole derivatives have shown promise as anti-inflammatory agents. A recent study highlighted that compounds derived from pyrroles exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Case Studies

Several case studies exemplify the therapeutic potential of pyrrole derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A series of methyl-pyrrole derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that specific substitutions on the pyrrole ring significantly increased the compounds' effectiveness against resistant strains .
  • Case Study on Anti-inflammatory Properties :
    • A compound similar to 1H-Pyrrole-3,4-dicarboxylic acid was evaluated in an animal model for its ability to reduce inflammation associated with arthritis. The study reported a notable decrease in inflammatory markers and joint swelling .

The mechanism by which pyrrole derivatives exert their biological effects is multifaceted:

  • Antimicrobial Mechanism : It is believed that these compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Anti-inflammatory Mechanism : Pyrroles may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Properties

CAS No.

121409-68-5

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

dimethyl 2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-5-19-12(2)15(17(20)22-3)16(18(21)23-4)14(19)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3

InChI Key

CXTDYHPBVWCVAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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